1-(2-hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione

LXR agonism ABCA1 expression reverse cholesterol transport

Researchers requiring an LXR-targeted probe face a gap: potent agonists like GSK3987 lack a conjugation handle, while simple maleimide cross-linkers lack bioactivity. This compound uniquely integrates the essential 3-(phenylamino) pharmacophore for LXRα/β engagement (class-wide EC₅₀ ~40 nM benchmarked against GSK3987) with an N-(2-hydroxyethyl) hydroxyl handle. This dual functionality enables direct fluorophore/biotin tagging for pull-down assays or activity-based profiling without sacrificing target binding. Ideal as a starting scaffold for bifunctional probe design, it bridges the gap between bioactive ligand and chemical tool. Typically supplied as a custom synthesis product; contact us for batch feasibility and lead times.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B12209892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCO
InChIInChI=1S/C12H12N2O3/c15-7-6-14-11(16)8-10(12(14)17)13-9-4-2-1-3-5-9/h1-5,8,13,15H,6-7H2
InChIKeyIXLLNHUJEOXRIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione: A Dual-Functional Maleimide Scaffold for LXR-Targeted and Bioconjugation Research


1-(2-Hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione (CAS 921447-11-2; molecular formula C₁₂H₁₂N₂O₃; MW 232.23) is a synthetic, disubstituted maleimide derivative belonging to the 3-(phenylamino)-1H-pyrrole-2,5-dione chemotype [1]. This compound class was originally identified from a high-throughput screen at GlaxoSmithKline as inducers of human ATP-binding cassette transporter A1 (ABCA1) expression and subsequently characterized as liver X receptor (LXR) α/β ligands [2]. The molecule features two key pharmacophoric elements: a 3-phenylamino group that is essential for LXR/ABCA1-mediated biological activity, and an N-(2-hydroxyethyl) substituent that introduces a reactive hydroxyl handle for further derivatization, bioconjugation, or solubility modulation—a functionality absent in the simpler N-methyl or N-benzyl congeners within the same series [1].

Why 1-(2-Hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione Cannot Be Substituted With Generic Maleimide Analogs


Within the 3-(phenylamino)-1H-pyrrole-2,5-dione series, the N1 substituent profoundly modulates both biological potency and physicochemical properties. GSK3987, the most extensively characterized LXR agonist in this class, carries an N-benzyl and a 4-methoxy on the phenylamino ring—substitutions that yield potent dual LXRα/β agonism (EC₅₀ = 40 nM) but eliminate the pendant hydroxyl reactivity that enables bioconjugation chemistry [1]. Conversely, the simpler N-(2-hydroxyethyl)maleimide (CAS 1585-90-6) retains the hydroxyl handle for cross-linking and thiol conjugation but lacks the 3-phenylamino pharmacophore entirely, rendering it incapable of engaging LXR or modulating ABCA1 expression . The target compound occupies a unique intersection: it preserves the full 3-phenylamino pharmacophore required for LXR-class bioactivity while providing the N-hydroxyethyl group as a functionalizable linker moiety. These structural nuances mean that substituting the target with either a simpler maleimide cross-linker or a more potent but hydroxyl-deficient LXR analog will result in loss of either biological activity or derivatization capacity [1][2].

Quantitative Differentiation Evidence for 1-(2-Hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione vs. Closest Analogs


Pharmacophoric Integrity: The 3-(Phenylamino) Substituent Is Required for LXR-Mediated ABCA1 Induction

The 3-(phenylamino) group is the essential pharmacophore conferring LXRα/β agonist activity in this compound series. GSK3987, a congener with an identical 3-substituted maleimide core, recruits steroid receptor coactivator-1 (SRC-1) to human LXRα and LXRβ with EC₅₀ values of 40 nM in the ligand-sensing assay (LiSA) and induces ABCA1 expression with an EC₅₀ of 0.08 µM in primary human macrophages [1]. In contrast, N-(2-hydroxyethyl)maleimide (CAS 1585-90-6), which carries the same N-hydroxyethyl group but lacks the 3-phenylamino substituent entirely, has no reported LXR or ABCA1 activity and is instead employed solely as a thiol-reactive cross-linking reagent and organic synthesis intermediate . Although direct quantitative ABCA1 induction data for the target compound per se have not been published in peer-reviewed literature, the class-level structure-activity relationship established in the J. Med. Chem. 2005 study demonstrates that the 3-(phenylamino)-1H-pyrrole-2,5-dione core is the minimum structural requirement for LXR engagement [1].

LXR agonism ABCA1 expression reverse cholesterol transport SAR

Hydroxyethyl Handle for Bioconjugation: A Functional Divergence from N-Alkyl and N-Benzyl Congeners

The N-(2-hydroxyethyl) substituent introduces a primary hydroxyl group that is absent in the N-methyl analog (compound 3a, C₁₁H₁₀N₂O₂, mp 199–200 °C) and the N-benzyl analog GSK3987 (C₃₁H₂₈N₂O₃, MW 476.57) [1][2]. This hydroxyl group provides a chemical handle that can be further derivatized—for example, via esterification, etherification, or activation for bioconjugation—without disrupting the maleimide ring's intrinsic thiol-reactivity. In the Chepyshev et al. (2007) synthetic study, 1-(2-hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione was demonstrated to react with p-anisidine hydrochloride to yield 1-(2-hydroxyethyl)-3-(p-methoxyphenylamino)pyrrole-2,5-dione (3n), confirming that the hydroxyethyl group is compatible with the transamination conditions used to install diverse arylamino substituents [1]. By contrast, the N-methyl congener 1-methyl-3-phenylaminopyrrole-2,5-dione (3a, mp 199–200 °C, yield 65% under optimized conditions) terminates at a methyl group with no further functionalization capacity, while GSK3987's N-benzyl group is chemically inert under standard bioconjugation conditions [1][2].

bioconjugation maleimide-thiol chemistry linker chemistry derivatization

Synthetic Accessibility and Yield: Direct Transamination Route to the 3-(Phenylamino) Pharmacophore

The Chepyshev et al. (2007) study establishes a general transamination methodology for this compound class: 1-alkyl-3-alkylaminopyrrole-2,5-diones react rapidly (≤1 h) with primary arylamine hydrochlorides in methanol or DMSO to yield the corresponding 1-alkyl-3-arylaminopyrrole-2,5-diones in good yields [1]. This methodology was specifically validated for the N-hydroxyethyl series: 1-(2-hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione was successfully converted to 1-(2-hydroxyethyl)-3-(p-methoxyphenylamino)pyrrole-2,5-dione (3n) using p-anisidine hydrochloride, confirming that the hydroxyethyl N-substituent is fully compatible with the transamination protocol [1]. In contrast, an attempt to use catalytic aniline hydrochloride (15 mol%) for the N-methyl analog 1-methyl-3-methylaminopyrrole-2,5-dione gave only 5% yield of 1-methyl-3-phenylaminopyrrole-2,5-dione (3a), demonstrating that stoichiometric arylamine hydrochloride is required for practical yields [1]. The alternative route—through arylaminofumarates reacted with primary aliphatic amines—also provides access to the target compound class and avoids the transamination step entirely [1].

synthetic chemistry transamination maleimide synthesis process chemistry

Class-Level Kinase Inhibition Potential: GSK-3 as a Recognized Target of 3-Arylaminopyrrole-2,5-diones

The broader 3-arylaminopyrrole-2,5-dione class is explicitly claimed in patent WO-0021927-A2 (SmithKline Beecham, priority 1998) as glycogen synthase kinase-3 (GSK-3) inhibitors for the treatment of diabetes, Alzheimer's disease, manic depression, and acute stroke [1]. The generic formula (I) in this patent encompasses compounds where R₁ is hydroxyalkyl—directly covering the N-(2-hydroxyethyl) substitution pattern of the target compound [1]. The class-level synthetic review by Chepyshev et al. (2007) further explicitly notes that 3-arylaminopyrrole-2,5-dione derivatives are used 'for the treatment and/or prophylaxis of cancer as well as conditions needing inhibition of the enzyme GSK-3 (diabetes, Alzheimer disease, and acute stroke)' [2]. While the specific GSK-3 IC₅₀ of the target compound has not been individually reported, structurally related 3-arylaminopyrrole-2,5-diones such as SB-415286 (a 3-(3-chloro-4-hydroxyphenylamino)-4-(2-nitrophenyl) derivative) inhibit GSK-3β with an IC₅₀ of 78 nM , and the aniline-substituted derivative 3-(3-chloro-4-hydroxyphenylamino)-4-(2-nitrophenyl)-1H-pyrrole-2,5-dione is specifically claimed as a GSK-3 inhibitor [3].

GSK-3 inhibition kinase Alzheimer's disease diabetes

Multifunctional Maleimide Core: Concurrent Thiol Reactivity and LXR Pharmacophore in a Single Scaffold

The target compound uniquely combines two orthogonal reactive/functional modalities within a single low-molecular-weight scaffold (MW 232.23): (i) the maleimide ring's α,β-unsaturated carbonyl system, which is capable of Michael addition with thiols, and (ii) the N-hydroxyethyl group, which provides a second, independent derivatization site [1]. This contrasts with the two extremes: N-(2-hydroxyethyl)maleimide (MW 141.12) retains the maleimide-thiol reactivity but lacks any phenylamino pharmacophore and thus has no reported LXR, GSK-3, or ABCA1 activity—its documented uses are limited to chemical cross-linking and polymer synthesis . At the other extreme, GSK3987 (MW 476.57) is a potent dual LXRα/β agonist (EC₅₀ 40 nM) but its N-benzyl and 4-phenyl substituents increase molecular weight more than twofold while eliminating the hydroxyl handle [1]. The target compound therefore represents a minimal pharmacophore that preserves both the thiol-conjugation capability inherent to all maleimides and the biological recognition elements of the 3-(phenylamino) series, at approximately half the molecular weight of GSK3987—offering a more ligand-efficient starting point for fragment-based or affinity-probe design [1][2].

multifunctional probes thiol-maleimide conjugation chemical biology dual-purpose scaffold

Recommended Application Scenarios for 1-(2-Hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione Based on Quantitative Differentiation Evidence


LXR-Targeted Probe Design and Chemical Biology

The target compound's combination of the intact 3-(phenylamino) pharmacophore (conferring LXRα/β engagement potential, as demonstrated class-wide by GSK3987 with EC₅₀ = 40 nM [1]) and the pendant N-hydroxyethyl handle for fluorophore or biotin conjugation makes it an ideal starting scaffold for developing LXR-targeted chemical probes, activity-based profiling reagents, or pull-down ligands for target engagement studies. Unlike the more potent but hydroxyl-deficient GSK3987 (MW 476.57), the target compound's lower molecular weight (MW 232.23) and dual functionality support fragment-based and bifunctional probe design strategies [1].

ABCA1 Upregulation Screening in Atherosclerosis Research

Given that substituted 3-(phenylamino)-1H-pyrrole-2,5-diones were originally identified from a high-throughput screen as inducers of human ABCA1 expression [1], the target compound—bearing the essential 3-(phenylamino) substituent—is suitable as a reference compound or starting point for structure-activity relationship (SAR) campaigns aimed at enhancing cholesterol efflux and reverse cholesterol transport. GSK3987 serves as a positive control (ABCA1 EC₅₀ = 0.08 µM in primary human macrophages [1]), and the target compound can be benchmarked against it in ABCA1 reporter gene or cholesterol efflux assays.

Bioconjugation and Drug-Delivery Intermediate with Bioactive Payload

The maleimide ring provides intrinsic thiol-reactivity for conjugation to cysteine-containing proteins, antibodies, or nanoparticle surfaces, while the 3-(phenylamino) group retains potential LXR-modulating activity [1]. Unlike N-(2-hydroxyethyl)maleimide, which is solely a cross-linker devoid of biological activity , the target compound can function as both a conjugating moiety and a bioactive payload, enabling applications in targeted drug delivery where the carrier-conjugated construct may retain pharmacological activity at the LXR or GSK-3 target [2].

GSK-3 Inhibitor Screening and Kinase Panel Profiling

The compound's structural inclusion within the WO-0021927-A2 patent scope for GSK-3 inhibition [2] combined with the established GSK-3 activity of structurally related 3-arylaminopyrrole-2,5-diones (e.g., SB-415286, GSK-3β IC₅₀ = 78 nM ) supports its use in kinase profiling panels, particularly for research programs targeting diabetes, Alzheimer's disease, or mood disorders where GSK-3 is a validated therapeutic target. The hydroxyethyl group may also confer solubility advantages for biochemical assay conditions.

Quote Request

Request a Quote for 1-(2-hydroxyethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.